Benzophenone-9

Catalog No.
S1891456
CAS No.
76656-36-5
M.F
C15H12Na2O11S2
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzophenone-9

CAS Number

76656-36-5

Product Name

Benzophenone-9

IUPAC Name

disodium;4-hydroxy-5-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)-2-methoxybenzenesulfonate

Molecular Formula

C15H12Na2O11S2

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C15H14O11S2.2Na/c1-25-11-5-9(16)7(3-13(11)27(19,20)21)15(18)8-4-14(28(22,23)24)12(26-2)6-10(8)17;;/h3-6,16-17H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

QDCHWIWENYCPIL-UHFFFAOYSA-L

SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Benzophenone-9, also known as 2-Hydroxy-4-methoxybenzophenone, is an organic compound characterized by its unique structure that includes a benzophenone backbone with hydroxyl and methoxy substituents. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. Benzophenone-9 serves primarily as a UV filter in various applications, protecting products from ultraviolet radiation damage. This compound is part of a larger family of benzophenones, which are known for their ability to absorb UV light and are widely used in cosmetic and industrial formulations.

The mechanism of action for Benzophenone-9 depends on the specific application.

  • In sunscreens, it absorbs UV radiation, preventing it from reaching the skin and causing damage [].
  • As a chelating agent, it forms complexes with metal ions by donating electrons from its functional groups. This can be useful for separating metal ions from mixtures or for studying their interactions with other molecules [].
, particularly photochemical processes:

  • Photosensitization: It can act as a photosensitizer, transitioning from its singlet state to a triplet state upon UV exposure, which allows it to generate reactive species that can affect surrounding molecules.
  • Hydroxylation: Under UV light, benzophenone-9 can undergo hydroxylation, leading to the formation of hydroxy derivatives, such as 3-hydroxybenzophenone and 4-hydroxybenzophenone .
  • Reduction: It can be reduced by alkali metals to form radical anions, which are useful in various organic synthesis applications.

Benzophenone-9 exhibits several biological activities:

  • Endocrine Disruption: It has been identified as an endocrine disruptor that can bind to the pregnane X receptor, potentially interfering with hormonal functions .
  • Phototoxicity: While it protects against UV damage, it may also generate reactive oxygen species upon UV exposure, leading to cellular damage in certain conditions .
  • Allergenic Potential: Benzophenone derivatives have been recognized as contact allergens, which can cause skin irritation or allergic reactions in sensitive individuals .

Benzophenone-9 can be synthesized through several methods:

  • Friedel-Crafts Acylation: This involves the reaction of benzoyl chloride with methoxy-substituted phenols in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Atmospheric Oxidation: Diphenylmethane can be oxidized using metal catalysts (e.g., copper naphthenate) to yield benzophenone derivatives .
  • Hydroxylation of Benzophenone: Benzophenone itself can be hydroxylated under specific conditions to produce benzophenone-9.

Benzophenone-9 is utilized across various industries:

  • Cosmetics: It is commonly used as a UV filter in sunscreens and skin care products to prevent UV-induced damage.
  • Plastics and Coatings: Employed as a stabilizer in plastic formulations and coatings to protect against UV degradation.
  • Food Packaging: Used in inks and coatings for food packaging materials to shield contents from UV light .

Studies have indicated that benzophenone-9 interacts with biological macromolecules such as DNA. Its ability to form adducts with DNA under UV light suggests potential implications for mutagenicity and carcinogenicity. The compound's interaction with DNA may lead to photo-induced energy transfer processes that could affect cellular functions .

Benzophenone-9 shares structural characteristics with other compounds in the benzophenone family. Here are some similar compounds:

Compound NameStructure FeaturesUnique Properties
BenzophenoneSimple diaryl ketoneWidely used as a UV filter; serves as a precursor for other derivatives
Oxybenzone (BP3)Hydroxy-substituted benzophenoneCommonly used in sunscreens; known for its endocrine-disrupting properties
Benzylidene CamphorContains a camphor moietyEffective UV filter; used mainly in sunscreens
4-HydroxybenzophenoneHydroxylated derivativeExhibits similar photoprotective properties; potential for increased toxicity

Uniqueness of Benzophenone-9

Benzophenone-9's uniqueness lies in its specific combination of hydroxyl and methoxy groups on the benzophenone structure, enhancing its solubility and efficacy as a photostabilizer while potentially increasing its reactivity compared to simpler benzophenones. Its specific interactions with biological systems also warrant further investigation into its safety profile and environmental impact.

UNII

7925W14T4L

Other CAS

76656-36-5

Wikipedia

Benzophenone-9

Use Classification

Cosmetics -> Uv absorber

General Manufacturing Information

Benzenesulfonic acid, 3,3'-carbonylbis[4-hydroxy-6-methoxy-, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-16

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